molecular formula C15H19N3O5S B2809836 METHYL 3-ETHYL-5-{[(3-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE CAS No. 1239693-32-3

METHYL 3-ETHYL-5-{[(3-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE

Cat. No.: B2809836
CAS No.: 1239693-32-3
M. Wt: 353.39
InChI Key: RFKNYTXJGASVTI-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-5-{[(3-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-ETHYL-5-{[(3-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step reactions. One common approach is the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The reaction conditions often require the presence of a catalyst, such as iodine, to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could potentially enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-5-{[(3-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or methoxybenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-ethyl-5-{[(3-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-ETHYL-5-{[(3-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-ethyl-5-{[(3-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzyl and sulfonyl groups enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

methyl 5-ethyl-3-[(3-methoxyphenyl)methylsulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c1-4-12-13(15(19)23-3)14(18-17-12)24(20,21)16-9-10-6-5-7-11(8-10)22-2/h5-8,16H,4,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKNYTXJGASVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)NCC2=CC(=CC=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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